Physicochemical Comparison: 3-Fluoro vs 4-Fluoro Isomers
2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol (CAS 695203-77-1) is the meta-fluoro positional isomer of the autophagy-reference compound STK683963 (CAS 370073-65-7, para-fluoro). Both share the same molecular formula (C₁₂H₈FN₃O₂S) and molecular weight (277.27 g/mol) but differ in the fluorine substitution pattern on the phenyl ring . The 3-fluoro compound exhibits a calculated LogP of 3.34, density 1.7±0.1 g/cm³, and boiling point 550.5±60.0 °C . The 4-fluoro analog is reported with high purity (99.41% by HPLC) by at least one vendor . Direct comparative bioactivity data between the two isomers is not publicly available as of this analysis.
| Evidence Dimension | Physicochemical & Structural Identity |
|---|---|
| Target Compound Data | CAS 695203-77-1; LogP 3.34; Density 1.7±0.1 g/cm³; Boiling Point 550.5±60.0 °C; MW 277.27 g/mol; Exact Mass 277.032135 Da |
| Comparator Or Baseline | STK683963 (CAS 370073-65-7); LogP ~3.34 (predicted); MW 277.27 g/mol; Exact Mass 277.0321 Da; Purity 99.41% |
| Quantified Difference | No significant difference in bulk physicochemical properties (MW, LogP, density, boiling point). Differentiation arises from electronic and steric effects of meta vs para fluorine substitution. |
| Conditions | Predicted/calculated physicochemical parameters; purity data from vendor specifications. |
Why This Matters
Procurement must be verified by CAS number and analytical certificate (NMR, HPLC) because the two isomers are virtually indistinguishable by molecular weight or elemental analysis alone, yet their biological activity profiles are expected to diverge significantly.
